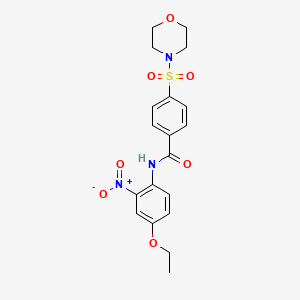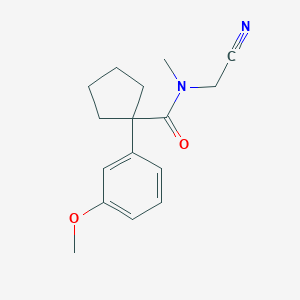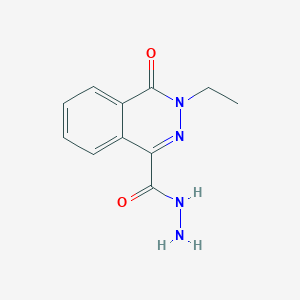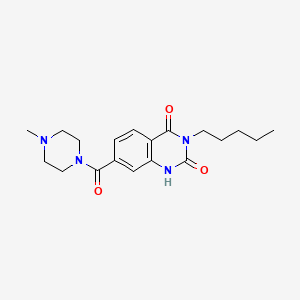![molecular formula C21H27BrN6O2 B2869604 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-08-4](/img/structure/B2869604.png)
7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a bromobenzyl group and an ethylpiperazinylmethyl group, making it a unique molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Bromobenzyl Group: This step involves the bromination of benzyl groups using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Ethylpiperazinylmethyl Group: This step can be achieved through nucleophilic substitution reactions where the ethylpiperazine moiety is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted benzyl derivatives
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the ethylpiperazinylmethyl group can enhance solubility and bioavailability. The purine core is likely involved in hydrogen bonding and π-π interactions with target molecules.
類似化合物との比較
Similar Compounds
4-Bromobenzyl cyanide: Similar in having a bromobenzyl group but differs in the core structure.
N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine: Shares the ethylpiperazinylmethyl group but has a different core structure.
Uniqueness
The uniqueness of 7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of a purine core with both bromobenzyl and ethylpiperazinylmethyl groups. This combination provides a distinct set of chemical properties and potential biological activities not found in similar compounds.
特性
IUPAC Name |
7-[(4-bromophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-5-7-16(22)8-6-15/h5-8H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYXMELLNCYFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate](/img/structure/B2869521.png)
![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2869524.png)
![Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B2869526.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2869527.png)
![N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{3-METHYL-2,4-DIOXO-1,3,8-TRIAZASPIRO[4.5]DECAN-8-YL}ACETAMIDE HYDROCHLORIDE](/img/structure/B2869529.png)

![9-(3,4-DIMETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B2869534.png)

![2-(cyclopentylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2869537.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2869539.png)
![3-[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2869540.png)
![7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2869542.png)

